Dantrolene(1-)

Vue d'ensemble

Description

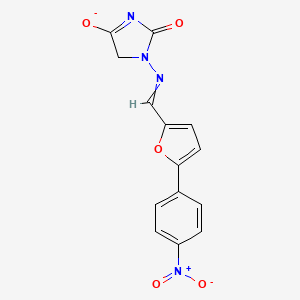

Dantrolene(1-) is the organic anion resulting from the removal of a proton from the hydrogen-bearing nitrogen atom of dantrolene. It is a conjugate base of a dantrolene.

Applications De Recherche Scientifique

Pharmacological Properties

Dantrolene functions primarily as a ryanodine receptor antagonist , inhibiting calcium release from the sarcoplasmic reticulum in skeletal muscle cells. This action reduces muscle contraction force without affecting neural pathways or neuromuscular junctions . Its pharmacological profile includes:

- Muscle Relaxation : Effective in conditions characterized by skeletal muscle spasticity such as multiple sclerosis, spinal cord injury, and cerebral palsy .

- Malignant Hyperthermia Treatment : Dantrolene is the first-line treatment for malignant hyperthermia, a life-threatening condition triggered by certain anesthetics . The drug has significantly reduced mortality rates associated with this syndrome since its introduction in clinical practice .

Clinical Applications

Dantrolene has been utilized in various clinical scenarios:

- Malignant Hyperthermia : Administered during surgical procedures to counteract hypermetabolic states induced by anesthetic agents. Studies have shown that prompt administration can effectively restore normal calcium levels and alleviate symptoms .

- Spasticity Management : Clinical trials indicate that dantrolene is superior to placebo in reducing spasticity across different patient demographics. It has shown effectiveness in both adults and children with varying causes of spasticity, although it may be less effective for patients with multiple sclerosis .

- Neuroleptic Malignant Syndrome : Dantrolene has also been employed to manage neuroleptic malignant syndrome, providing relief from severe muscle rigidity and hyperthermia associated with antipsychotic medications .

Recent Developments

Recent advancements have focused on improving the delivery and efficacy of dantrolene:

- New Formulations : Innovations such as lyophilized dantrolene sodium have been developed to enhance stability and solubility, facilitating easier administration during emergencies . These formulations aim to address the challenges associated with the preparation time of dantrolene in clinical settings.

- Research on Delivery Methods : Studies are exploring co-solvent compositions that improve the solubility and bioavailability of dantrolene, potentially expanding its therapeutic applications beyond current indications .

Case Studies

Several case studies highlight the practical application of dantrolene:

- Malignant Hyperthermia Case : A patient undergoing surgery experienced malignant hyperthermia and required extensive dantrolene administration. The case demonstrated the drug's effectiveness in managing recurring episodes of hyperthermia and muscle rigidity in an intensive care setting .

- Spasticity Management : In a controlled trial involving patients with spasticity due to spinal cord injuries, dantrolene was found to significantly improve muscle tone and reduce spasms compared to traditional treatments like diazepam. Long-term benefits were noted, despite some patients experiencing side effects such as transient weakness .

Summary of Applications

The following table summarizes the key applications of dantrolene:

Propriétés

IUPAC Name |

3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOMQRBLCMDCEG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N4O5- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.